ethyl 4-(butylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-(butylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(butylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(butylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 4-(butylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(butylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(methylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Ethyl 4-(ethylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Ethyl 4-(propylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 4-(butylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific butylcarbamoyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of compounds with tailored functionalities for specific applications.
Properties
IUPAC Name |
ethyl 4-(butylcarbamoyl)-1-ethyl-3,5-dimethylpyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-6-9-10-17-15(19)13-11(4)14(16(20)21-8-3)18(7-2)12(13)5/h6-10H2,1-5H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKNGRFJKKLLMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C(=C1C)C(=O)OCC)CC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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